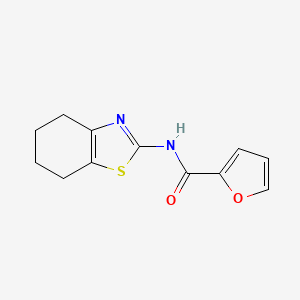

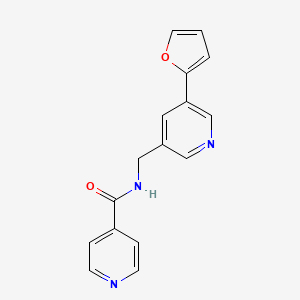

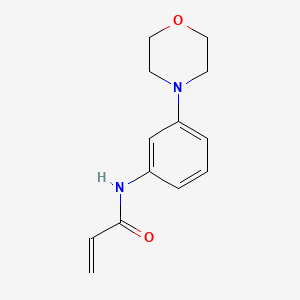

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to the compound involves cyclization reactions starting from 2-amino-5-ethyl-1,3,4-thiadiazole obtained by reacting chloroacetyl chloride in the presence of triethylamine. This step is crucial for incorporating the thiadiazole moiety into the compound's structure. Such processes are indicative of the methods that might be used to synthesize the compound , highlighting the importance of controlled conditions and specific reagents for the formation of the desired product (Makwane et al., 2018).

Molecular Structure Analysis

The structure of thiadiazole derivatives is confirmed using various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry. These methods provide detailed information about the molecular structure, helping to understand the compound's framework and functional groups' positioning, essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Thiadiazole compounds undergo various chemical reactions, including acetylation, hydrolysis, and cyclocondensations, leading to the formation of diverse products. The reactivity of such compounds can be attributed to the presence of functional groups that facilitate reactions with different reagents, allowing for the synthesis of a wide range of derivatives with potential biological activities. The chemical properties of these compounds are largely defined by the thiadiazole core, which imparts stability and reactivity, enabling further functionalization and modification (Moss & Taylor, 1982).

科学的研究の応用

Antimicrobial and Anticancer Activities

Compounds containing 1,3,4-thiadiazole moieties have been synthesized and investigated for their biological activities. A study by Başoğlu et al. (2013) focused on the synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties and evaluated their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited moderate antimicrobial activity against various microorganisms, with two showing antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Another research by Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, demonstrating the potential of these compounds in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Fluorescent Dyes and Sensors

Compounds with thiadiazole and related heterocyclic structures have been used in the synthesis of fluorescent dyes and sensors. For instance, N-ethoxycarbonylpyrene- and perylene thioamides were utilized to create color-tunable fluorescent dyes, which show potential in materials science and bioimaging applications due to their wide range of fluorescence and high quantum yields (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Synthesis and Reactivity Studies

The synthesis and reactivity of thiadiazole-based compounds have been extensively studied, providing valuable insights into the development of novel synthetic methodologies and the generation of new compounds with potential applications in various fields. For example, Moss and Taylor (1982) explored the acetylation, hydrolysis, and cyclocondensation reactions of Δ2-1,3,4-thiadiazoline-α-carboxamidines, contributing to the understanding of the chemical behavior of thiadiazole derivatives (Moss & Taylor, 1982).

特性

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O3S2/c1-2-25-16-20-19-15(26-16)18-14(23)10-7-21(8-10)13(22)9-24-12-6-4-3-5-11(12)17/h3-6,10H,2,7-9H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSBSIGEVVJPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)